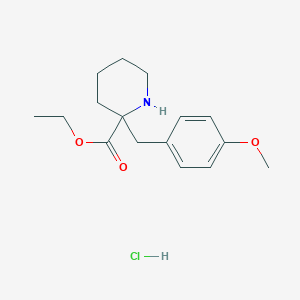![molecular formula C6H9B B1408358 1-(Bromomethyl)bicyclo[1.1.1]pentane CAS No. 161043-38-5](/img/structure/B1408358.png)
1-(Bromomethyl)bicyclo[1.1.1]pentane
Overview
Description
1-(Bromomethyl)bicyclo[1.1.1]pentane is a compound with the molecular formula C6H9Br. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional geometry and high strain energy.
Mechanism of Action
Target of Action
1-(Bromomethyl)bicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane (BCP), which has been used as a bioisostere in drug molecules . The primary targets of this compound are likely to be the same as those of the drug molecules it is incorporated into. The BCP unit can influence the permeability, aqueous solubility, and in vitro metabolic stability of these drug molecules .
Mode of Action
The exact mode of action of 1-(Bromomethyl)bicyclo[11The bcp motif in drug molecules is known to add three-dimensional character and saturation to compounds . This can influence the interaction of the drug with its targets and bring about changes in their function.
Biochemical Pathways
The specific biochemical pathways affected by 1-(Bromomethyl)bicyclo[11As a bioisostere in drug molecules, it can influence the drug’s interaction with its target and thus potentially affect the biochemical pathways associated with that target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Bromomethyl)bicyclo[11The bcp motif in drug molecules has been found to influence their permeability, aqueous solubility, and in vitro metabolic stability . These properties can impact the bioavailability of the drug.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be dependent on the specific drug molecule it is incorporated into. As a bioisostere, it can influence the drug’s solubility, potency, and metabolic stability . This can lead to changes in the drug’s efficacy and potentially its side effect profile.
Preparation Methods
The synthesis of 1-(Bromomethyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical bromination of bicyclo[1.1.1]pentane derivatives. This process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under radical conditions, often initiated by light or a radical initiator .
Industrial production methods for this compound are less documented, but continuous flow processes have been developed for the synthesis of bicyclo[1.1.1]pentane derivatives, which can be adapted for large-scale production .
Chemical Reactions Analysis
1-(Bromomethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted bicyclo[1.1.1]pentane derivatives.
Reduction Reactions: The compound can be reduced to 1-methylbicyclo[1.1.1]pentane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bromomethyl group can yield 1-(hydroxymethyl)bicyclo[1.1.1]pentane or further to 1-(formyl)bicyclo[1.1.1]pentane.
Common reagents and conditions used in these reactions include radical initiators for substitution, strong reducing agents for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Comparison with Similar Compounds
1-(Bromomethyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
- 1-(Chloromethyl)bicyclo[1.1.1]pentane
- 1-(Hydroxymethyl)bicyclo[1.1.1]pentane
- 1-(Aminomethyl)bicyclo[1.1.1]pentane
These compounds share the bicyclo[1.1.1]pentane core but differ in the functional group attached to the methyl group. The bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro and hydroxy counterparts .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its applications in drug discovery and materials science continue to be explored.
Properties
IUPAC Name |
1-(bromomethyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-4-6-1-5(2-6)3-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZCSSCMSDFJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161043-38-5 | |
| Record name | 1-(Bromomethyl)bicyclo[1.1.1]pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


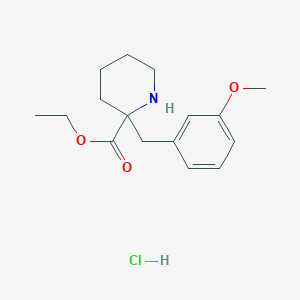
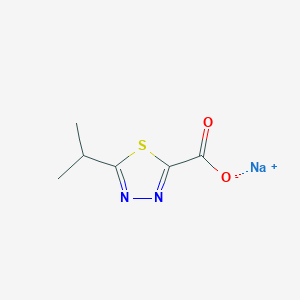
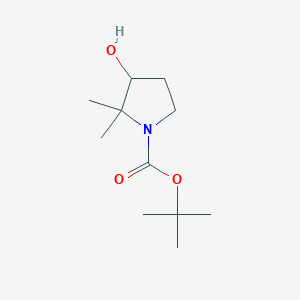
![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)
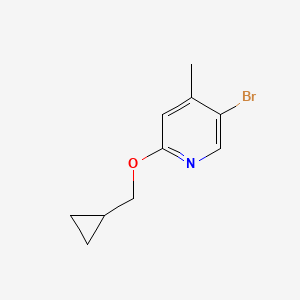


![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)
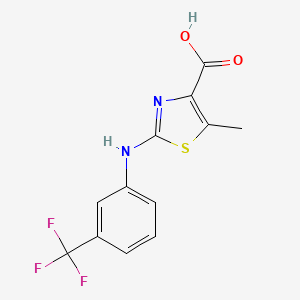

![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester](/img/structure/B1408295.png)
![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1408296.png)
![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1408297.png)
